5-((4-Ethoxy-3-fluorophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane
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Overview
Description
5-((4-Ethoxy-3-fluorophenyl)sulfonyl)-2-thia-5-azabicyclo[221]heptane is a complex organic compound featuring a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Ethoxy-3-fluorophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane typically involves a multi-step process. One common approach is the formal [4 + 2] cycloaddition reaction enabled by organocatalysis. This method allows for the enantioselective synthesis of bicyclo[2.2.1]heptane derivatives from simple starting materials under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
5-((4-Ethoxy-3-fluorophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
5-((4-Ethoxy-3-fluorophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a drug candidate.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-((4-Ethoxy-3-fluorophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane involves its interaction with molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane derivatives: These compounds share the bicyclic core structure and exhibit similar chemical properties.
Bicyclo[4.1.0]heptenes: These compounds have a different bicyclic structure but can undergo similar chemical reactions.
Uniqueness
5-((4-Ethoxy-3-fluorophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane is unique due to the presence of the ethoxy and fluorophenyl groups, which impart distinct chemical and physical properties. These functional groups can influence the compound’s reactivity, solubility, and potential biological activity .
Properties
IUPAC Name |
5-(4-ethoxy-3-fluorophenyl)sulfonyl-2-thia-5-azabicyclo[2.2.1]heptane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO3S2/c1-2-18-13-4-3-11(6-12(13)14)20(16,17)15-7-10-5-9(15)8-19-10/h3-4,6,9-10H,2,5,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWFJFSUUUVADCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CC3CC2CS3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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